methyl 4-methyl-3-(2-oxoimidazolidin-1-yl)benzoate
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Overview
Description
methyl 4-methyl-3-(2-oxoimidazolidin-1-yl)benzoate is a chemical compound with the molecular formula C12H14N2O3 It is a derivative of benzoic acid and contains an imidazolidinone ring, which is a five-membered ring containing nitrogen and oxygen atoms
Preparation Methods
The synthesis of methyl 4-methyl-3-(2-oxoimidazolidin-1-yl)benzoate typically involves the reaction of 4-methylbenzoic acid with an imidazolidinone derivative. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester linkage. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
methyl 4-methyl-3-(2-oxoimidazolidin-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, to introduce different functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
methyl 4-methyl-3-(2-oxoimidazolidin-1-yl)benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for designing new compounds with desired properties.
Biology: This compound can be used in studies related to enzyme inhibition and protein-ligand interactions. Its imidazolidinone ring is known to interact with various biological targets.
Mechanism of Action
The mechanism of action of methyl 4-methyl-3-(2-oxoimidazolidin-1-yl)benzoate involves its interaction with molecular targets such as enzymes and receptors. The imidazolidinone ring can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of their activity. This compound may also interact with cellular pathways involved in inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
methyl 4-methyl-3-(2-oxoimidazolidin-1-yl)benzoate can be compared with other similar compounds, such as:
4-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid: This compound has a similar structure but lacks the ester group, which may affect its reactivity and biological activity.
4-(2,4-Dioxoimidazolidin-1-yl)benzoic acid: This compound contains an additional oxo group, which can influence its chemical properties and interactions with biological targets.
3-(2-Methyl-1H-imidazol-1-yl)benzoic acid: This compound has a different substitution pattern on the aromatic ring, which can alter its chemical behavior and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties.
Properties
IUPAC Name |
methyl 4-methyl-3-(2-oxoimidazolidin-1-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-8-3-4-9(11(15)17-2)7-10(8)14-6-5-13-12(14)16/h3-4,7H,5-6H2,1-2H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQQZHOSOMRBRDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)N2CCNC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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